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Compound of Interest

Compound Name: Methyl fluoroacetate

Cat. No.: B1201745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

methyl fluoroacetate, a key building block in various chemical syntheses. The interpretation of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its unambiguous identification and characterization. This document presents a

detailed breakdown of the spectroscopic signatures of methyl fluoroacetate, supported by

experimental protocols and visual aids to facilitate a deeper understanding of its molecular

structure and properties.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the 1H NMR, 13C

NMR, IR, and Mass Spectrometry of methyl fluoroacetate.

¹H NMR Data
Solvent: CDCl₃ Frequency: 90 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.86 Doublet of Doublets
⁴JHH = 0.3 Hz, ²JHF =

47 Hz
F-CH₂-C=O

3.82 Singlet - O-CH₃

Table 1: ¹H NMR spectral data for methyl fluoroacetate.[1]

¹³C NMR Data
Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

167.0 C=O

77.5 F-CH₂-C=O

52.5 O-CH₃

Table 2: ¹³C NMR spectral data for methyl fluoroacetate.

Infrared (IR) Spectroscopy Data
Sample Phase: Liquid Film

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Medium C-H stretch (methyl)

~1760 Strong C=O stretch (ester)

~1440 Medium C-H bend (methyl)

~1180 Strong C-O stretch (ester)

~1050 Strong C-F stretch
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Table 3: Key IR absorption peaks for methyl fluoroacetate.

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

92 ~8 [M]⁺ (Molecular Ion)

61 ~49 [M - OCH₃]⁺

59 100 [COOCH₃]⁺

33 ~73 [CH₂F]⁺

15 ~65 [CH₃]⁺

Table 4: Major fragments observed in the mass spectrum of methyl fluoroacetate.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of methyl fluoroacetate is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 90 MHz NMR spectrometer is used for the analysis.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of

CDCl₃ (δ 7.26 ppm).

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical

shifts are referenced to the carbon signal of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: A drop of neat methyl fluoroacetate is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates is acquired prior to the sample analysis to subtract any

atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC) inlet.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or a similar detector is used to detect the ions, and the

resulting data is plotted as a mass spectrum.

Spectroscopic Interpretation and Structural
Elucidation
The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of

the structure of methyl fluoroacetate.
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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

¹H NMR Analysis
The ¹H NMR spectrum displays two distinct signals. The downfield signal at 4.86 ppm is a

doublet of doublets, characteristic of the methylene protons (-CH₂-) adjacent to the fluorine

atom and the carbonyl group. The large coupling constant (²JHF = 47 Hz) is due to the strong

coupling with the neighboring fluorine atom. The smaller coupling (⁴JHH = 0.3 Hz) arises from a

long-range coupling with the methyl protons. The upfield singlet at 3.82 ppm corresponds to the

three equivalent protons of the methyl ester group (-OCH₃).

¹³C NMR Analysis
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The ¹³C NMR spectrum shows three signals, consistent with the three unique carbon

environments in the molecule. The signal at 167.0 ppm is attributed to the carbonyl carbon of

the ester. The signal at 77.5 ppm corresponds to the methylene carbon bonded to the fluorine

atom. The upfield signal at 52.5 ppm is assigned to the methyl carbon of the ester group.

IR Spectroscopy Analysis
The IR spectrum provides key information about the functional groups present. The strong

absorption at ~1760 cm⁻¹ is characteristic of the C=O stretching vibration of an ester. The

presence of a strong band at ~1050 cm⁻¹ confirms the C-F stretching vibration. The C-H

stretching and bending vibrations of the methyl group are observed around 2960 cm⁻¹ and

1440 cm⁻¹, respectively. The strong absorption at ~1180 cm⁻¹ is due to the C-O stretching of

the ester linkage.

Mass Spectrometry Analysis
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 92, which corresponds to the

molecular weight of methyl fluoroacetate (C₃H₅FO₂). The fragmentation pattern provides

further structural confirmation. The base peak at m/z 59 is attributed to the loss of the

fluoromethyl radical, forming the stable [COOCH₃]⁺ fragment. The peak at m/z 61 results from

the loss of the methoxy radical (-OCH₃). The fragment at m/z 33 corresponds to the [CH₂F]⁺

ion.

[FCH₂COOCH₃]⁺˙
m/z = 92

[FCH₂C=O]⁺
m/z = 61

-OCH₃˙

[COOCH₃]⁺
m/z = 59

-CH₂F˙

[CH₂F]⁺
m/z = 33

-CO
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Caption: Fragmentation pathway of methyl fluoroacetate in mass spectrometry.

Experimental Workflow
The overall workflow for the spectroscopic analysis of methyl fluoroacetate involves a

systematic process of sample preparation, data acquisition, and data interpretation.
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Caption: General workflow for spectroscopic data acquisition and interpretation.

Conclusion
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The spectroscopic data presented and interpreted in this guide provide a comprehensive and

unambiguous characterization of methyl fluoroacetate. The combination of ¹H NMR, ¹³C

NMR, IR, and MS techniques offers complementary information that, when analyzed together,

confirms the molecular structure with high confidence. This guide serves as a valuable

resource for researchers and scientists working with this compound, enabling its accurate

identification and quality control in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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